Cas no 1251710-81-2 (N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide)
![N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1251710-81-2x500.png)
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- N-(3,4-dimethylphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
- N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
- 1(2H)-Pyridineacetamide, N-(3,4-dimethylphenyl)-5-(4-morpholinylsulfonyl)-2-oxo-
-
- インチ: 1S/C19H23N3O5S/c1-14-3-4-16(11-15(14)2)20-18(23)13-21-12-17(5-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23)
- InChIKey: ZJCMENMEZQOZLQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(N(CC(NC2=CC=C(C)C(C)=C2)=O)C=1)=O)(N1CCOCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 765
- XLogP3: 0.5
- トポロジー分子極性表面積: 104
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-9492-20mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-75mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-25mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-30mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-2mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-5μmol |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-15mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 15mg |
$89.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395340-100mg |
N-(3,4-dimethylphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide |
1251710-81-2 | 98% | 100mg |
¥2002 | 2023-04-16 | |
Life Chemicals | F3406-9492-2μmol |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-9492-3mg |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide |
1251710-81-2 | 3mg |
$63.0 | 2023-09-10 |
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 関連文献
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamideに関する追加情報
Research Brief on N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251710-81-2)
The compound N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251710-81-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. Its unique chemical structure, featuring a morpholine-4-sulfonyl group and a dihydropyridinone core, contributes to its selective binding affinity and pharmacokinetic profile. Preliminary in vitro and in vivo data suggest promising efficacy in models of chronic inflammation and certain cancer types.
The synthesis of N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves a multi-step process, with key intermediates being the morpholine sulfonyl chloride and the dihydropyridinone derivative. Optimization of the synthetic route has been a focus of recent research, aiming to improve yield and scalability while maintaining high purity. Analytical techniques such as HPLC, NMR, and mass spectrometry have been employed to characterize the compound and its intermediates.
Pharmacological evaluations have demonstrated that this compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with good oral bioavailability and moderate plasma half-life. Its ability to cross the blood-brain barrier has also been investigated, opening potential applications in neurodegenerative diseases. However, further toxicological studies are required to assess its safety profile comprehensively.
In conclusion, N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide represents a promising candidate for further development in therapeutic areas such as oncology and inflammation. Ongoing research is focused on elucidating its precise molecular targets and optimizing its pharmacological properties for clinical translation. Future studies will likely explore its potential in combination therapies and its efficacy in additional disease models.
1251710-81-2 (N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide) Related Products
- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)
- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)
- 2111568-99-9(1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one)
- 847396-63-8(1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)
- 630126-16-8(5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole)
- 2137427-91-7(1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine)
- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)
- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)




